Diproqualone

Beschreibung

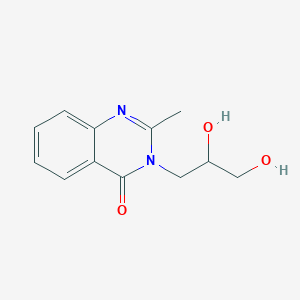

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGLQWGMESPVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865821 | |

| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36518-02-2, 46800-89-9 | |

| Record name | Diproqualone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diproqualone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diproqualone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diproqualone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROQUALONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diproqualone: A Technical Guide to its Multifaceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a complex pharmacological profile characterized by sedative, anxiolytic, anti-inflammatory, and antihistaminic properties. This technical guide provides an in-depth examination of the molecular mechanisms underlying these effects. While specific quantitative binding and inhibition data for this compound are limited in publicly available literature, this document synthesizes the known qualitative mechanisms and leverages detailed data from its close analogue, methaqualone, to offer a comprehensive overview. The guide details its interactions with GABA-A receptors, cyclooxygenase-1 (COX-1), histamine receptors, and sigma receptors. Included are summaries of quantitative data, detailed experimental protocols for assessing its activity at these targets, and visualizations of the relevant signaling pathways and experimental workflows.

Core Pharmacological Targets

This compound's diverse effects stem from its activity at multiple physiological targets. The primary mechanisms include:

-

GABAergic Modulation: Positive allosteric modulation of the GABA-A receptor, primarily at the β subtype, is responsible for its sedative and anxiolytic effects.

-

Anti-inflammatory Action: Inhibition of the cyclooxygenase-1 (COX-1) enzyme contributes to its analgesic and anti-inflammatory properties.

-

Antihistaminic Effects: Antagonistic activity at histamine receptors likely contributes to its sedative profile.

-

Sigma Receptor Interaction: Agonist activity at sigma-1 and sigma-2 receptors has been suggested, although the clinical significance remains to be fully elucidated.

Quantitative Analysis of Receptor and Enzyme Interactions

Direct quantitative data for this compound is scarce. The following tables summarize the available qualitative information for this compound and quantitative data for its analogue, methaqualone, to provide a comparative reference.

Table 1: GABA-A Receptor Modulation (Data for Methaqualone)

| Receptor Subtype | Effect of Methaqualone | EC₅₀ (µM) | Max Potentiation (% of GABA EC₁₀) |

| α₁β₂γ₂ₛ | Positive Allosteric Modulator | 38 ± 4 | 770 ± 21 |

| α₂β₂γ₂ₛ | Positive Allosteric Modulator | 53 ± 10 | 620 ± 32 |

| α₃β₂γ₂ₛ | Positive Allosteric Modulator | 42 ± 5 | 780 ± 54 |

| α₅β₂γ₂ₛ | Positive Allosteric Modulator | 33 ± 4 | 800 ± 60 |

| α₄β₂δ | Positive Allosteric Modulator | 19 ± 1 | >2000 |

| α₆β₂δ | Positive Allosteric Modulator | 10 ± 1 | >3000 |

| α₄β₃δ | Superagonist | 13 ± 1 | - |

| α₆β₁δ | Negative Allosteric Modulator | 110 ± 10 | -26 ± 2 |

| α₄β₁δ | Inactive | - | - |

Data extracted from a study on human GABA-A receptors expressed in Xenopus oocytes[1][2][3]. Methaqualone does not interact with the benzodiazepine, barbiturate, or neurosteroid binding sites[1][2].

Table 2: Other Pharmacological Targets of this compound (Qualitative)

| Target | Activity | Effect |

| Cyclooxygenase-1 (COX-1) | Inhibition | Anti-inflammatory, Analgesic |

| Histamine Receptors | Antagonism | Sedative |

| Sigma-1 Receptor | Agonism | Undetermined Clinical Relevance |

| Sigma-2 Receptor | Agonism | Undetermined Clinical Relevance |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways influenced by this compound.

References

Synthesis of Diproqualone: A Technical Guide for Researchers

For research purposes only. The synthesis of Diproqualone should only be conducted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

This technical guide provides an in-depth overview of the synthesis of this compound (3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one), a quinazolinone derivative and a synthetic analogue of methaqualone.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Strategies

The synthesis of the quinazolinone core, the central structure of this compound, typically involves the cyclization of anthranilic acid or its derivatives.[1] A common and established method begins with the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate, which is then condensed with an appropriate amine to yield the final 2,3-disubstituted quinazolinone.[2][3] In the case of this compound, this amine is 1-aminopropane-2,3-diol.

Alternative starting materials include isatoic anhydride, which can be utilized in multi-component reactions, often providing advantages such as improved efficiency, higher yields, and reduced reaction times, particularly when accelerated by microwave irradiation.[1]

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for quinazolinone synthesis.

Part 1: Synthesis of N-Acetylanthranilic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid and acetic anhydride.

-

Reaction: Gently heat the mixture under reflux for a specified duration. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The N-acetylanthranilic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask, dissolve the synthesized N-acetylanthranilic acid in a suitable solvent, such as toluene or phosphorus oxychloride.

-

Addition of Amine: To this solution, add 1-aminopropane-2,3-diol.

-

Condensation Reaction: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound. The actual values would be dependent on the specific reaction conditions and should be determined experimentally.

| Parameter | Value |

| Yield of N-Acetylanthranilic Acid | 85% |

| Yield of this compound | 70% |

| Purity of this compound (by HPLC) | >98% |

| Melting Point of this compound | 155-157 °C |

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the this compound synthesis.

Caption: Workflow for the two-part synthesis of this compound.

Caption: Logical relationships in this compound synthesis.

References

Diproqualone: Unraveling the Pharmacokinetic and Metabolic Profile

A scarcity of publicly available data significantly limits a comprehensive understanding of the pharmacokinetic and metabolic pathways of diproqualone. Despite its historical use as a sedative and its structural relationship to methaqualone, detailed in-depth studies characterizing its absorption, distribution, metabolism, and excretion (ADME) are not readily found in the scientific literature. This technical guide aims to synthesize the available information and provide a framework for understanding the likely pharmacokinetic and metabolic characteristics of this compound, drawing parallels with its better-studied analog, methaqualone, where appropriate.

Physicochemical Properties and General Pharmacokinetics

This compound is a quinazolinone derivative. The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. These properties, including molecular size, lipophilicity, and ionization characteristics, govern its ability to cross biological membranes and distribute throughout the body.

The processes of absorption, distribution, metabolism, and excretion (ADME) describe the journey of a drug through the body. Following administration, a drug must be absorbed into the systemic circulation, distributed to its site of action, metabolized into other compounds, and finally excreted.

Analytical Methodology

The quantitative analysis of this compound in biological matrices is a prerequisite for any pharmacokinetic study. A validated analytical method is essential to accurately measure drug concentrations over time.

Experimental Protocol: Liquid-Liquid Extraction and UHPLC-QqQ-MS/MS Analysis

One published method details the simultaneous determination of nine methaqualone-related compounds, including this compound, in whole blood.[1]

-

Sample Preparation: Biological samples are prepared using liquid-liquid extraction with ethyl acetate at a pH of 9.[1]

-

Internal Standard: Methaqualone-d7 is used as an internal standard to ensure accuracy and precision.[1]

-

Chromatography: Separation is achieved using ultra-high-performance liquid chromatography (UHPLC).[1]

-

Detection: Quantification is performed using a triple quadrupole tandem mass spectrometer (QqQ-MS/MS) in multiple reaction monitoring (MRM) mode.[1]

Table 1: Validation Parameters for this compound Quantification in Whole Blood

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Linear Concentration Range | 0.1 - 50 ng/mL |

| Coefficient of Determination (R²) | > 0.995 |

| Intraday and Interday Precision (RSD%) | < 11.8% |

| Accuracy (RE%) | ±18.5% |

| Recovery | 84.2% - 113.7% |

This validated method provides the necessary sensitivity and specificity for pharmacokinetic studies of this compound.

Absorption

The absorption of a drug depends on its route of administration and its ability to cross biological membranes. For orally administered drugs, factors such as gastrointestinal pH, food intake, and drug formulation can significantly influence the rate and extent of absorption.

While no specific data on this compound's absorption is available, as a quinazolinone derivative, it is likely to be a lipophilic compound, suggesting that it would be readily absorbed from the gastrointestinal tract.

Distribution

Following absorption, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as blood flow to tissues, plasma protein binding, and the drug's affinity for different tissues.

Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic reactions that transform drugs into more water-soluble compounds, facilitating their excretion. The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of many drugs.

Given the lack of specific studies on this compound, its metabolic pathways can be inferred from its structural analog, methaqualone. The metabolism of methaqualone is extensive and involves hydroxylation at various positions on the quinazolinone ring and the tolyl group. It is plausible that this compound undergoes similar metabolic transformations.

Hypothesized Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of related compounds. This pathway is speculative and requires experimental validation.

Caption: A speculative metabolic pathway for this compound.

Excretion

The final stage of a drug's journey in the body is excretion. The primary routes of excretion are through the kidneys (in urine) and the liver (in bile and feces). Water-soluble metabolites are more readily excreted by the kidneys.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary data to provide a comprehensive in-depth technical guide on the pharmacokinetics and metabolism of this compound. While analytical methods for its detection in biological fluids have been developed, fundamental pharmacokinetic parameters and a definitive metabolic map are yet to be established.

Future research should focus on conducting formal ADME studies to elucidate the pharmacokinetic profile of this compound. This would involve:

-

In vitro studies: Using liver microsomes and hepatocytes to identify the metabolic pathways and the enzymes involved.

-

In vivo studies: Conducting pharmacokinetic studies in animal models and, eventually, in humans to determine key parameters such as half-life, clearance, and volume of distribution.

A thorough understanding of the pharmacokinetics and metabolism of this compound is crucial for a complete toxicological and pharmacological assessment of this compound.

References

In Vitro Pharmacological Profile of Diproqualone: A Technical Guide

Disclaimer: Direct and comprehensive in vitro pharmacological data for Diproqualone is limited in publicly available scientific literature. This guide leverages extensive data available for Methaqualone, a structurally and pharmacologically similar quinazolinone derivative, as a proxy to provide a detailed technical overview. This approach is based on the understanding that both compounds belong to the same chemical class and are recognized as sedative-hypnotics acting on the GABA-A receptor.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vitro pharmacological profiling of this compound, with a primary focus on its interaction with the GABA-A receptor. The document outlines key experimental protocols, presents quantitative data for the surrogate compound Methaqualone, and visualizes relevant pathways and workflows.

Core Pharmacological Target: GABA-A Receptor Modulation

This compound, a quinazolinone derivative, is classified as a sedative-hypnotic agent.[1] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] Unlike benzodiazepines and barbiturates, which bind to their own specific sites on the GABA-A receptor, quinazolinones like Methaqualone are proposed to act at a distinct site, likely within the transmembrane β(+)/α(-) subunit interface.[2] This allosteric modulation enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in central nervous system depression.

Functional Activity at GABA-A Receptor Subtypes

Studies on Methaqualone reveal a complex and multifaceted interaction with different GABA-A receptor subtypes. It acts as a positive allosteric modulator (PAM) at several human GABA-A receptor subtypes, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S. However, its functionality can vary dramatically depending on the subunit composition. For instance, at α4βδ and α6βδ subtypes, Methaqualone's activity ranges from inactive to a negative allosteric modulator (NAM) or even a superagonist, depending on the specific β subunit present.

Table 1: Functional Activity of Methaqualone at Human GABA-A Receptor Subtypes

| Receptor Subtype | Functional Effect of Methaqualone | EC50 (µM) | Maximum Potentiation (% of GABA EC10 response) |

|---|---|---|---|

| α1β2γ2S | Positive Allosteric Modulator | 3.3 | 1030 |

| α2β2γ2S | Positive Allosteric Modulator | 2.8 | 1180 |

| α3β2γ2S | Positive Allosteric Modulator | 4.3 | 1190 |

| α5β2γ2S | Positive Allosteric Modulator | 4.0 | 1080 |

| α4β2δ | Positive Allosteric Modulator | 1.8 | 650 |

| α6β2δ | Positive Allosteric Modulator | 1.1 | 180 |

| α4β1δ | Inactive | - | - |

| α6β1δ | Negative Allosteric Modulator | IC50: 16 | - |

| α4β3δ | Superagonist | 13 | - |

Data is for Methaqualone and is sourced from reference. EC50 and maximum potentiation values are approximate and serve for comparative purposes.

Experimental Protocols

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Methodology: Radioligand competition binding assays are commonly employed.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize rat brains in an appropriate buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the crude synaptic membrane fraction.

-

Wash the membranes multiple times to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the prepared membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).

-

Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

GABA-A Receptor Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Objective: To characterize the functional effect (e.g., potentiation, direct agonism, antagonism) of a test compound on specific GABA-A receptor subtypes.

Methodology: Heterologous expression of GABA-A receptor subunits in Xenopus laevis oocytes followed by electrophysiological recording.

Protocol Outline:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S).

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10) to establish a baseline current.

-

Co-apply the test compound (this compound) with the EC10 concentration of GABA and record the change in current amplitude.

-

To test for direct agonism, apply the test compound in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to GABA alone and in the presence of the test compound.

-

Calculate the potentiation as the percentage increase in the GABA-evoked current.

-

Construct concentration-response curves to determine the EC50 (for potentiation or agonism) or IC50 (for antagonism).

-

Signaling Pathways and Visualizations

GABA-A Receptor Signaling Pathway

The primary signaling event following this compound's interaction with the GABA-A receptor is the influx of chloride ions, leading to neuronal hyperpolarization.

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for In Vitro Pharmacological Profiling

The process of characterizing a compound like this compound in vitro involves a series of sequential experiments.

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Potential Anti-Inflammatory Effects

While the primary pharmacological action of this compound is on the GABA-A receptor, some quinazolinone derivatives have been investigated for their anti-inflammatory properties. Proquazone, another quinazolinone derivative, is a non-steroidal anti-inflammatory drug (NSAID). The mechanism for this anti-inflammatory action in some quinazolinones involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

Table 2: In Vitro Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Class | Target | Assay | Endpoint |

|---|---|---|---|

| Substituted Quinazolinones | COX-1/COX-2 | In vitro enzyme inhibition assay | IC50 |

This table represents the general anti-inflammatory potential of the quinazolinone scaffold. Specific data for this compound is not available.

Further research is required to determine if this compound exhibits significant anti-inflammatory effects in vitro and to elucidate the potential signaling pathways involved, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Putative Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory effects of certain quinazolinone derivatives is the inhibition of the COX pathway, which would reduce the production of prostaglandins that mediate inflammation.

Caption: Potential anti-inflammatory mechanism of quinazolinone derivatives.

Conclusion

The in vitro pharmacological profile of this compound is primarily defined by its action as a positive allosteric modulator of the GABA-A receptor. Based on data from the closely related compound Methaqualone, it exhibits complex, subtype-dependent modulation of this receptor. Standard in vitro techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology are essential for characterizing its affinity and functional activity. While the quinazolinone scaffold holds potential for anti-inflammatory effects, further investigation is needed to determine the specific activity of this compound on inflammatory signaling pathways. This guide provides a foundational framework for researchers and drug development professionals to approach the in vitro pharmacological profiling of this compound and related compounds.

References

- 1. Hypnotic - Wikipedia [en.wikipedia.org]

- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.fo [pure.fo]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diproqualone's Interaction with GABAA Receptors: An In-depth Technical Guide

Disclaimer: Direct quantitative binding affinity data (such as Kᵢ or IC₅₀ values from radioligand binding assays) for Diproqualone at GABA-A receptors are not available in the peer-reviewed scientific literature. This guide synthesizes the current understanding of this compound's mechanism of action by drawing parallels with its close structural analog, Methaqualone, for which extensive research is available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a quinazolinone derivative, is classified as a sedative-hypnotic. While direct binding studies on this compound are lacking, its pharmacological effects are understood to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This mechanism is inferred from comprehensive studies on the closely related compound, Methaqualone. Research, including cryogenic electron microscopy (cryo-EM), has elucidated that Methaqualone and its analogs bind to a distinct allosteric site within the transmembrane domain of the GABA-A receptor, at the interface between the β(+) and α(-) subunits. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in central nervous system depression. This guide provides a detailed overview of the inferred binding affinity, mechanism of action, and the experimental protocols used to characterize compounds of this class at the GABA-A receptor.

Inferred Binding Affinity and Mechanism of Action

Based on the extensive research on Methaqualone, this compound is presumed to act as a positive allosteric modulator (PAM) at GABA-A receptors. Unlike benzodiazepines, which bind at the α/γ subunit interface, or GABA itself, which binds at the β/α subunit interface in the extracellular domain, quinazolinones like Methaqualone have been shown to bind within the transmembrane domain (TMD).

Recent cryo-EM studies have identified the binding pocket for Methaqualone and its potent analog, PPTQ, at the transmembrane interface of the β(+) and α(-) subunits. This site is also a target for some general anesthetics, such as propofol and etomidate. The binding of these quinazolinone derivatives to this TMD site is thought to stabilize the open state of the chloride channel, thereby potentiating the inhibitory effect of GABA.

Quantitative Data for Methaqualone and Analogs

The following table summarizes functional data for Methaqualone and a potent analog, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (PPTQ), which informs the likely activity of this compound. This data is derived from two-electrode voltage clamp (TEVC) electrophysiology on recombinant human GABA-A receptors expressed in Xenopus oocytes.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Methaqualone | α₁β₂γ₂s | Potentiation of GABA EC₁₀ | EC₅₀ | ~10 µM | [1] |

| PPTQ | α₁β₂γ₂s | Potentiation of GABA EC₁₀ | EC₅₀ | ~0.2 µM | [2] |

| Methaqualone | α₁β₂γ₂s | Direct Agonism | EC₅₀ | >100 µM | [1] |

| PPTQ | α₁β₂γ₂s | Direct Agonism | EC₅₀ | ~60 µM | [2] |

Experimental Protocols

The characterization of quinazolinone derivatives as GABA-A receptor PAMs typically involves functional assays rather than direct binding assays, as their allosteric nature makes displacement of a radioligand from the orthosteric (GABA) or benzodiazepine site less informative. The primary method employed is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subunit combinations.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional effect (potentiation of GABA-evoked currents or direct agonism) of a test compound on specific GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ/δ subunits of the human GABA-A receptor. Oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential (typically at -60 to -80 mV) and record the resulting current.

-

-

Compound Application:

-

Potentiation Assay: A baseline GABA concentration that elicits a small, stable current (EC₅₋₂₀) is applied. Once a stable baseline is achieved, the test compound is co-applied with the same concentration of GABA. The potentiation of the GABA-evoked current by the test compound is measured. A concentration-response curve is generated by applying a range of test compound concentrations.

-

Direct Agonist Assay: The test compound is applied in the absence of GABA to determine if it can directly activate the GABA-A receptor channel. A concentration-response curve is generated by applying a range of test compound concentrations.

-

-

Data Analysis: The potentiation is calculated as the percentage increase in current amplitude in the presence of the test compound compared to the current elicited by GABA alone. EC₅₀ values for potentiation and direct agonism are determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflows

The interaction of this compound (inferred from Methaqualone) with the GABA-A receptor leads to the potentiation of the GABAergic signaling pathway. The experimental workflow to determine this activity is a multi-step process.

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Caption: Experimental workflow for characterizing this compound's functional activity.

Conclusion

While direct quantitative data on the binding affinity of this compound for GABA-A receptors is currently unavailable, a robust body of evidence from studies on its structural analog, Methaqualone, provides a strong basis for its mechanism of action. This compound is inferred to be a positive allosteric modulator that binds to a site within the transmembrane domain at the β(+)/α(-) subunit interface of the GABA-A receptor. This guide provides the necessary theoretical framework and detailed experimental protocols for the further investigation of this compound and other novel quinazolinone derivatives. Future research should prioritize direct binding and functional studies on this compound across various GABA-A receptor subtypes to confirm these inferences and to fully elucidate its pharmacological profile.

References

- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional properties and mechanism of action of PPTQ, an allosteric agonist and low nanomolar positive allosteric modulator at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Diproqualone: A Technical Guide to its Historical Development, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, was developed in the late 1950s. It has been utilized primarily in Europe for its sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth overview of the historical development, discovery, and multifaceted mechanism of action of this compound. The document details its known biological targets, including the GABAA receptor, cyclooxygenase-1 (COX-1), histamine receptors, and sigma receptors. Furthermore, this guide outlines the synthetic chemistry, and analytical methodologies for its quantification. Visual diagrams of its signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for research and drug development professionals.

Historical Development and Discovery

This compound was developed in the late 1950s by a team at Nogentaise de Produits Chimique in France.[1] As a structural analogue of methaqualone, it emerged during a period of active research into non-barbiturate sedative-hypnotics.[2][3] Primarily marketed in France and other European nations, this compound found its clinical application in the treatment of inflammatory pain, particularly in conditions like osteoarthritis and rheumatoid arthritis.[1] Its therapeutic profile also extended to the management of insomnia, anxiety, and neuralgia.[1]

Unlike many of its quinazolinone counterparts that were withdrawn due to concerns over abuse and overdose potential, this compound has remained in limited clinical use, largely attributed to its useful combination of anti-inflammatory and analgesic effects alongside its sedative and anxiolytic actions. To mitigate risks associated with its abuse potential, this compound is typically not sold as a pure substance but rather as a camphosulfonate salt in combination formulations with other medications such as ethenzamide.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | Wikipedia |

| Molecular Formula | C12H14N2O3 | Wikipedia |

| Molar Mass | 234.255 g·mol−1 | Wikipedia |

| CAS Number | 36518-02-2 | Wikipedia |

Mechanism of Action and Pharmacology

This compound exhibits a complex pharmacological profile by interacting with multiple biological targets, which collectively contribute to its therapeutic effects.

GABAergic Activity

Similar to its parent compound methaqualone, this compound is a GABAergic agent. It functions as a positive allosteric modulator, specifically acting as an agonist at the β (beta) subtype of the GABAA receptor. This interaction enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression, which manifests as its sedative and anxiolytic properties.

Anti-inflammatory and Analgesic Effects

This compound's utility in treating inflammatory pain stems from its activity at two key targets:

-

Cyclooxygenase-1 (COX-1) Inhibition: It is an inhibitor of the COX-1 enzyme. The inhibition of COX-1 reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Histamine Receptor Antagonism: this compound acts as an antagonist at all histamine receptors. By blocking histamine receptors, it can mitigate the pro-inflammatory and vasodilatory effects of histamine.

Sigma Receptor Activity

There is evidence to suggest that this compound may also act as an agonist at both the sigma-1 and sigma-2 receptors. The precise clinical relevance of this activity is yet to be fully determined, but sigma receptors are known to be involved in a variety of cellular functions and are being explored as targets for various therapeutic areas, including pain.

Signaling Pathway

The multifaceted mechanism of action of this compound can be visualized as follows:

Quantitative Pharmacological Data

A comprehensive review of available literature did not yield specific quantitative binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at its primary biological targets. This data is crucial for a complete understanding of its potency and selectivity. The tables below are structured for the inclusion of such data as it becomes available through future research.

Table 1: Receptor Binding Affinities (Ki)

| Target | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| GABAA Receptor (β subtype) | Data not available | Diazepam | ~1-10 |

| Histamine H1 Receptor | Data not available | Diphenhydramine | ~1-5 |

| Sigma-1 Receptor | Data not available | (+)-Pentazocine | ~2-10 |

| Sigma-2 Receptor | Data not available | Haloperidol | ~1-15 |

Table 2: Enzyme Inhibition (IC50)

| Target | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Cyclooxygenase-1 (COX-1) | Data not available | Diclofenac | ~0.076 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one, follows the general principles of 2,3-disubstituted quinazolin-4(3H)-one synthesis. A common synthetic route involves the following key steps:

-

N-acylation of Anthranilic Acid: Anthranilic acid is reacted with an acylating agent, such as acetic anhydride, to form 2-acetamidobenzoic acid.

-

Cyclization to Benzoxazinone: The resulting N-acylanthranilic acid is then cyclized, often with a dehydrating agent like acetic anhydride at elevated temperatures, to yield 2-methyl-4H-3,1-benzoxazin-4-one.

-

Ring Opening and Condensation: The benzoxazinone intermediate is subsequently reacted with 3-amino-1,2-propanediol. This step involves the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent cyclization to form the final this compound product.

In Vitro Anti-inflammatory Assay (General Protocol)

The anti-inflammatory activity of this compound can be assessed through various in vitro assays. A common method is the inhibition of protein denaturation assay.

-

Preparation of Reaction Mixture: A solution of a protein, such as bovine serum albumin (BSA) or egg albumin, is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation with Test Compound: Various concentrations of this compound are added to the protein solution. A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.

-

Induction of Denaturation: Protein denaturation is induced by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set period (e.g., 5 minutes).

-

Quantification of Denaturation: After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with the control.

Radioligand Binding Assay for Receptor Affinity (General Protocol)

To determine the binding affinity of this compound for its receptor targets (GABAA, histamine, sigma), competitive radioligand binding assays are employed.

-

Preparation of Membranes: Membranes from tissues or cells expressing the receptor of interest are prepared through homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]mepyramine for H1 receptors) and varying concentrations of this compound.

-

Separation of Bound and Free Radioligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Analytical Methodology

The quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.

Sample Preparation

A common method for extracting this compound from biological samples like whole blood or plasma is liquid-liquid extraction (LLE).

-

Alkalinization: The biological sample is alkalinized to a specific pH (e.g., pH 9) to ensure this compound is in its non-ionized form.

-

Extraction: An immiscible organic solvent (e.g., ethyl acetate) is added to the sample, and the mixture is vortexed to facilitate the transfer of this compound into the organic phase.

-

Separation and Evaporation: The mixture is centrifuged to separate the aqueous and organic layers. The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis

The reconstituted sample is then injected into the HPLC-MS/MS system for separation and detection.

-

Chromatographic Separation: A C18 or phenyl-based analytical column is typically used to separate this compound from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., using electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Analytical Workflow

References

Preclinical Toxicological Profile of Diproqualone: A Methodological Overview and Data on Related Compounds

Researchers, scientists, and drug development professionals require a thorough understanding of a drug candidate's toxicological profile before it can advance to clinical trials. This guide provides an in-depth overview of the methodologies used in the preclinical toxicological assessment of pharmaceuticals, with a specific focus on the quinazolinone derivative, Diproqualone. Due to the limited publicly available preclinical data specifically for this compound, this document will also leverage information on related quinazolinone compounds to illustrate the potential toxicological considerations.

Introduction to Preclinical Toxicology

Preclinical toxicology studies are a critical component of drug development, designed to identify potential hazards and characterize the toxicity of a new chemical entity (NCE) before human exposure.[1][2] These studies are conducted in various animal models to assess the safety profile of the drug candidate and to determine a safe starting dose for clinical trials.[1][3] The primary goals of preclinical safety evaluations are to identify potential target organs for toxicity, determine if toxic effects are reversible, and establish safety parameters for clinical monitoring.[2]

Toxicology studies are typically categorized by duration, including acute (single dose), sub-chronic (repeated dose over a shorter period), and chronic (long-term repeated dose) studies. Additionally, specific studies are conducted to evaluate genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Toxicological Assessment of Quinazolinone Derivatives

Acute Toxicity

Acute toxicity studies aim to determine the effects of a single, high dose of a substance and to establish the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population. These studies help in classifying the substance's toxicity and are crucial for planning subsequent repeated-dose studies.

Table 1: Hypothetical Acute Toxicity Data for a Quinazolinone Derivative

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Mouse | Oral | > 2000 | Sedation, ataxia at high doses |

| Rat | Oral | > 2000 | Sedation, decreased motor activity |

| Rabbit | Dermal | > 2000 | No significant local or systemic effects |

Note: This table is illustrative and not based on actual data for this compound.

Sub-chronic and Chronic Toxicity

Sub-chronic toxicity studies involve repeated administration of the test substance over a period of 28 to 90 days, while chronic studies extend for longer durations, often 6 to 12 months or more. These studies are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

For fluproquazone, chronic oral studies in rats, dogs, monkeys, and mice showed that the primary target organs for toxicity were the liver and kidney, with mild and reversible changes observed.

Table 2: Hypothetical Sub-chronic Oral Toxicity Findings for a Quinazolinone Derivative in Rats (90-day study)

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | No treatment-related findings | - |

| 50 | No treatment-related findings | 50 |

| 200 | Mild, reversible elevation in liver enzymes (ALT, AST) | |

| 800 | Increased liver weight, centrilobular hypertrophy in the liver, mild renal tubular changes |

Note: This table is illustrative and not based on actual data for this compound.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a drug candidate to cause damage to genetic material. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mouse micronucleus test. Fluproquazone was found to have no mutagenic effects in the micronucleus test, dominant-lethal test in mice, or the Ames test.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted over two years in rodents, to evaluate the tumor-forming potential of a drug. These studies are generally required for drugs intended for chronic use. Fluproquazone showed no carcinogenic potential in studies conducted in rats and mice.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. For fluproquazone, the primary drug-related effects observed in reproduction studies were a prolongation of pregnancy and impaired delivery, which were attributed to the inhibition of prostaglandin synthesis. No embryolethal or teratogenic effects were observed.

Experimental Protocols

Detailed and standardized protocols are essential for the conduct of preclinical toxicology studies to ensure data reliability and regulatory acceptance.

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical toxicology assessment.

Figure 1: A simplified workflow for preclinical toxicological assessment.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before dosing.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information or default values.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome of the first animal, the dose for the next animal is adjusted up or down by a constant factor. This process is continued until a stopping criterion is met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - OECD 408)

-

Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats) of both sexes are used.

-

Group Allocation: Animals are randomly assigned to at least three dose groups and a control group.

-

Dosing: The test substance is administered daily by gavage or in the diet for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: Statistical analysis is performed to identify any dose-related effects and to determine the NOAEL.

Mechanisms of Toxicity

Understanding the mechanism of toxicity is crucial for risk assessment. For sedative-hypnotics, a class to which some quinazolinones belong, the mechanism of action often involves modulation of the GABA-A receptor. Toxicity can be an extension of the primary pharmacological effect (on-target toxicity) or due to interaction with other biological targets (off-target toxicity). Another potential mechanism of toxicity is the formation of reactive metabolites through bioactivation.

The following diagram illustrates a simplified signaling pathway for a hypothetical sedative-hypnotic drug.

Figure 2: Simplified signaling pathway of a GABA-A receptor modulating drug.

Conclusion

A comprehensive preclinical toxicological assessment is fundamental to the development of any new pharmaceutical agent. While specific data for this compound remains limited in the public domain, the established methodologies for acute, sub-chronic, chronic, genetic, and reproductive toxicity testing provide a clear framework for its evaluation. Insights from related quinazolinone derivatives, such as fluproquazone, suggest that the liver and kidneys may be potential target organs and that reproductive effects related to prostaglandin synthesis inhibition could be a consideration. A thorough, case-by-case evaluation following established regulatory guidelines is essential to fully characterize the safety profile of this compound and to support its potential progression into clinical development.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Diproqualone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Diproqualone and its structural analogs, a class of compounds centered on the quinazolin-4-one scaffold. It details their synthesis, pharmacological profiles, mechanisms of action, and structure-activity relationships. This guide includes structured tables for quantitative data comparison, detailed experimental protocols for key pharmacological assays, and visualizations of synthetic workflows, signaling pathways, and logical relationships to support drug development and research professionals.

Introduction to this compound

This compound is a compound belonging to the quinazolinone class, developed in the late 1950s.[1] It is an analog of the well-known sedative-hypnotic, methaqualone.[2] Unlike many of its counterparts, which have been largely discontinued, this compound has remained in some clinical use, particularly in France and other European countries.[1][2] Its persistence is due to a unique pharmacological profile that includes not only sedative and anxiolytic properties but also significant anti-inflammatory and analgesic effects.[1]

The primary mechanism of action for its sedative and anxiolytic effects is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Additionally, its anti-inflammatory action is attributed to the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This compound is typically marketed as a camphosulfonate salt in combination with other drugs like ethenzamide to mitigate risks of abuse and overdose. This guide explores the core quinazolinone structure, key structural analogs of this compound, and the derivatives that have been synthesized and studied.

Core Structure and Key Analogs

The foundational structure for this class of compounds is quinazolin-4(3H)-one. This compound and its analogs are derivatives of this core, primarily featuring substitutions at positions 2 and 3.

-

This compound: 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one.

-

Methaqualone: The archetypal compound, 2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one. It is a potent positive allosteric modulator of GABA-A receptors.

-

Mecloqualone: An analog with a chlorine substitution on the 3-position phenyl ring, marketed in the 1960s for insomnia. It acts as an agonist at the β-subtype of the GABA-A receptor.

-

Afloqualone: A quinazolinone derivative with muscle relaxant properties.

-

Etaqualone: An analog of methaqualone with similar sedative and hypnotic effects.

-

Cloroqualone: A GABAergic quinazolinone derivative used for its sedative and antitussive properties.

-

Mebroqualone: An analog of methaqualone.

Synthesis of the Quinazolin-4-one Scaffold

The synthesis of quinazolin-4-one derivatives can be achieved through various methods. A common and effective approach involves the reaction of N-acylated anthranilic acids or their corresponding benzoxazinone intermediates with amines.

General Experimental Protocol: Synthesis from Anthranilic Acid

A widely employed method for synthesizing the 4(3H)-quinazolinone core involves the acylation of anthranilic acid, followed by cyclization with an amine.

-

Step 1: Formation of Benzoxazinone: Anthranilic acid is reacted with an acyl chloride (e.g., acetyl chloride) and acetic anhydride. The mixture is heated to form the corresponding 2-substituted-1,3-benzoxazin-4-one intermediate.

-

Step 2: Ring Conversion to Quinazolinone: The isolated benzoxazinone intermediate is then refluxed with a primary amine (e.g., aniline, alkylamine) in a suitable solvent such as toluene or ethanol. The amine displaces the ring oxygen, leading to the formation of the N-substituted quinazolinone.

-

Purification: The final product is typically purified by distillation of the solvent under reduced pressure, followed by column chromatography on silica gel.

Various catalytic methods have also been developed, including copper-catalyzed isocyanide insertion and CF3COOH-catalyzed reactions under solvent-free conditions, which offer high tolerance for sensitive functional groups and convenient work-up procedures.

Pharmacological Profile and Mechanism of Action

GABA-A Receptor Positive Allosteric Modulation

The primary central nervous system (CNS) effects of this compound and its analogs are mediated through their interaction with GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, reducing its excitability and resulting in an inhibitory signal.

This compound and its congeners do not typically activate the GABA-A receptor directly. Instead, they act as Positive Allosteric Modulators (PAMs). They bind to a distinct site on the receptor complex, causing a conformational change that enhances the receptor's response to GABA. This potentiation results in a greater influx of chloride ions for a given concentration of GABA, thereby amplifying the natural inhibitory signaling in the brain. This mechanism is responsible for the sedative, anxiolytic, and hypnotic effects of this drug class.

Anti-inflammatory Activity

This compound is distinguished from many other quinazolinones by its anti-inflammatory properties, which are primarily attributed to the inhibition of the COX-1 enzyme. This activity contributes to its utility in treating inflammatory pain associated with conditions like rheumatoid arthritis. Other synthesized quinazolinone derivatives have also shown potent anti-inflammatory and analgesic activities in preclinical models.

Quantitative Pharmacological Data

The following tables summarize available quantitative data for this compound analogs and related quinazolinone derivatives.

Disclaimer: The data presented below are compiled from various studies and sources. Experimental conditions, such as receptor subtypes, cell lines, and assay protocols, may differ significantly between studies. Therefore, direct comparison of values across different compounds and reports should be made with caution.

Table 1: GABA-A Receptor Modulation Activity

| Compound | Receptor Subtype | Assay Type | Result (Value) | Source |

|---|---|---|---|---|

| Methaqualone | α1β2γ2S | Electrophysiology (PAM) | EC50 = 3.6 µM | |

| Methaqualone | α6β2δ | Electrophysiology (PAM) | EC50 = 2.4 µM | |

| PPTQ* | α1β2γ2 | Electrophysiology (PAM) | EC50 ≈ 0.07 µM | |

| GABA | Cat Cerebral Cortex | Radioligand Binding | IC50 = 0.03 µM | |

| 3-Aminopropanesulfonic acid | Cat Cerebral Cortex | Radioligand Binding | IC50 = 0.04 µM | |

| Imidazoleacetic acid | Cat Cerebral Cortex | Radioligand Binding | IC50 = 0.4 µM |

*PPTQ (2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one) is a potent synthetic derivative of methaqualone.

Table 2: Anti-inflammatory and Cytotoxic Activity

| Compound Class / Name | Model / Cell Line | Assay Type | Result (Value) | Source |

|---|---|---|---|---|

| Quinazolinone Derivatives | Carrageenan Paw Edema (in vivo) | Anti-inflammatory | ED50 = 33.7 - 60.3 mg/kg | |

| Pyrazolo[1,5-a]quinazoline | THP-1Blue Cells (LPS-induced) | NF-κB Inhibition | IC50 = 4.8 - 30.1 µM | |

| Quinazolinone Derivative (7) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 2.09 µM | |

| Quinazolinone Derivative (7) | HepG2 (Liver Cancer) | Cytotoxicity | IC50 = 2.08 µM | |

| Quinazolinone Derivative (5c) | MDA-MB-435 (Melanoma) | Cytotoxicity (% GI) | 94.53% |

| Quinazolinone Derivative (E) | Mammalian Cancer Cell Line | DHFR Inhibition | IC50 = 0.4 µM | |

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Position 2: Small alkyl groups, such as the methyl group in this compound and Methaqualone, are common. Modifications at this position can significantly alter potency and selectivity.

-

Position 3: This position is critical for activity. In Methaqualone, the o-tolyl group is crucial. The nature of the substituent here dictates interaction with the binding pocket. In this compound, the 2,3-dihydroxypropyl side chain contributes to its unique profile.

-

Quinazoline Ring (Positions 6, 7, 8): Substitution on the fused benzene ring with electron-withdrawing or electron-donating groups can modulate activity. For example, halogenation (e.g., in Mecloqualone) can influence potency and metabolic stability.

Key Experimental Protocols

In Vitro: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity for the GABA-A receptor.

-

Membrane Preparation:

-

Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

-

Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 - 140,000 x g) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspending in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and re-centrifuging to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer to a specific protein concentration (e.g., 0.1-0.2 mg/mL) and store at -70°C.

-

-

Binding Assay:

-

Set up assay tubes/plates for three conditions in triplicate:

-

Total Binding: Membrane preparation + radioligand (e.g., 5 nM [³H]muscimol).

-

Non-specific Binding: Total binding components + a high concentration of a known competitor (e.g., 10 µM unlabeled GABA).

-

Competition: Total binding components + varying concentrations of the test compound.

-

-

Incubate the reactions at a controlled temperature (e.g., 4°C) for a set time (e.g., 45-60 minutes) to reach equilibrium.

-

-

Termination and Quantification:

-

Rapidly terminate the reaction by filtering the contents through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.

-

In Vivo: Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animals and Acclimatization:

-

Use adult male or female rodents (e.g., Wistar rats or Swiss albino mice).

-

Acclimatize animals to laboratory conditions for at least one week, with a controlled light/dark cycle and access to standard chow and water.

-

-

Experimental Groups:

-

Divide animals into groups (n=5-8 per group):

-

Group I: Vehicle Control (receives only the vehicle).

-

Group II-IV: Test Compound (receives different doses of the this compound analog, e.g., orally or intraperitoneally).

-

Group V: Positive Control (receives a standard NSAID like Indomethacin, e.g., 5-10 mg/kg).

-

-

-

Procedure:

-

Administer the test compound, positive control, or vehicle to the respective groups.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution (e.g., 100 µL) into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal immediately before the carrageenan injection (baseline, V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

-

Analyze the data for statistical significance using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). The ED50 (effective dose causing 50% inhibition) can be determined from the dose-response curve.

-

Conclusion

This compound and its structural analogs represent a versatile class of compounds built upon the quinazolin-4-one scaffold. Their dual activity as both CNS modulators via the GABA-A receptor and peripheral anti-inflammatory agents makes them a continued subject of interest in medicinal chemistry. Understanding their synthesis, detailed pharmacology, and structure-activity relationships is crucial for the development of new therapeutics with improved efficacy and safety profiles. The experimental protocols and data provided in this guide serve as a foundational resource for researchers and scientists dedicated to exploring the potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols for Diproqualone in Rodent Models

Introduction

Diproqualone is a quinazolinone derivative with sedative and hypnotic properties, structurally related to methaqualone. Quinazolinones act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This mechanism of action is distinct from that of benzodiazepines and barbiturates, although it results in similar sedative-hypnotic effects. Due to the limited specific data on this compound, researchers should exercise caution and begin with low-dose pilot studies.

Quantitative Data of Related Quinazolinone Compounds

To provide a reference for dosage selection, the following table summarizes acute toxicity data for the related compound, methaqualone, in rodent models.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Methaqualone | Mouse | Oral | 1250 mg/kg | |

| Methaqualone | Rat | Oral | 255 - 326 mg/kg | [1] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the sedative-hypnotic and related effects of this compound in rodent models. These protocols are adapted from studies on other sedative-hypnotics and quinazolinone derivatives.

Assessment of Sedative-Hypnotic Activity

Objective: To determine the dose-dependent sedative and hypnotic effects of this compound.

Animal Model: Male or female C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in saline)

-

Standard sedative-hypnotic (e.g., diazepam or zolpidem) as a positive control

-

Animal activity cages (for locomotor activity)

-

Rotarod apparatus

-

Thiopental sodium or pentobarbital sodium

Procedure:

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final doses. A suggested starting dose range, based on related compounds, could be 1, 3, 10, and 30 mg/kg.

-

Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to the animals. The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice, 5 ml/kg for rats).

-

Locomotor Activity:

-

Immediately after administration, place each animal individually into an activity cage.

-

Record locomotor activity (e.g., beam breaks) continuously for a predefined period (e.g., 60 minutes).

-

Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of sedative effects.

-

-

Motor Coordination (Rotarod Test):

-

Train the animals on the rotarod (e.g., at a constant speed of 10 rpm) for 2-3 consecutive days prior to the experiment until a stable baseline performance is achieved.

-

On the test day, administer this compound, vehicle, or a positive control.

-

At various time points post-administration (e.g., 15, 30, 60, and 120 minutes), place the animals on the rotating rod and record the latency to fall. A cut-off time (e.g., 180 seconds) should be set.

-

-

Potentiation of Hypnosis (Loss of Righting Reflex):

-

Administer this compound or vehicle.

-

After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of thiopental sodium or pentobarbital sodium (e.g., 40 mg/kg, i.p.).

-

Record the latency to lose the righting reflex (time from barbiturate injection until the animal remains on its back for at least 30 seconds) and the duration of the loss of righting reflex (time from loss to spontaneous regaining of the reflex).

-

Assessment of Anxiolytic-like Activity

Objective: To evaluate the potential anxiolytic-like effects of this compound.

Animal Model: Male BALB/c mice or Wistar rats, 8-10 weeks old.

Materials:

-

This compound

-

Vehicle

-

Standard anxiolytic (e.g., diazepam) as a positive control

-

Elevated Plus Maze (EPM) or Light-Dark Box (LDB) apparatus

Procedure:

-

Dose Preparation and Administration: Prepare and administer doses of this compound as described in Protocol 3.1. Lower doses are typically used to assess anxiolytic effects without confounding sedation.

-

Elevated Plus Maze Test:

-

30 minutes after administration, place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

-

-

Light-Dark Box Test:

-

30 minutes after administration, place the animal in the dark compartment of the LDB.

-

Allow the animal to explore the apparatus for 5-10 minutes.

-

Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the light compartment.

-

An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its in vivo characterization.

References

Application Note: Preparation of Diproqualone Stock Solutions for Cell-Based Assays

Introduction

Diproqualone, with the chemical name 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one, is a quinazolinone derivative and an analog of methaqualone.[1] It exhibits a range of pharmacological activities, including sedative, anxiolytic, antihistamine, and analgesic properties.[1] These effects are attributed to its action as an agonist at the β subtype of the GABA A receptor, an antagonist at histamine receptors, and an inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2] Due to its multimodal action, this compound is a compound of interest in various research areas, including neuroscience and inflammation. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions and summarizes its relevant physicochemical properties.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molar Mass | 234.255 g/mol | |

| IUPAC Name | 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |

| Appearance | White crystalline powder | |

| Solubility in DMSO | 25 mg/mL | |

| Solubility in DMF | 25 mg/mL | |

| Solubility in Ethanol | 0.5 mg/mL | |